

# Application Notes and Protocols for Utilizing GLPG2737 in Ussing Chamber Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

GLPG2737 is a novel small molecule modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It functions as a corrector, addressing the trafficking defects of mutant CFTR, particularly the F508del mutation, which is the most common cause of cystic fibrosis.[1] Interestingly, GLPG2737 also exhibits inhibitory effects on wild-type CFTR, suggesting a complex mechanism of action and potential applications in other diseases like polycystic kidney disease where CFTR inhibition is beneficial.[1][2] In the context of cystic fibrosis research, GLPG2737 is primarily investigated in combination with other CFTR modulators, such as potentiators and other correctors, to achieve a synergistic rescue of CFTR function.[1][3][4]

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.[5][6][7] It is an indispensable tool for characterizing the effects of CFTR modulators like **GLPG2737** on the chloride and bicarbonate ion transport that is defective in cystic fibrosis.[5] This document provides detailed protocols for the application of **GLPG2737** in Ussing chamber assays using primary human bronchial epithelial (HBE) cells, along with representative data and a description of the relevant signaling pathways.

# **Mechanism of Action and Signaling Pathway**

# Methodological & Application





Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[3] [4][8] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and degraded, resulting in a reduced quantity of functional channels at the cell surface.[1]

CFTR modulators are small molecules designed to restore the function of the mutant protein. They are broadly categorized as:

- Correctors: These molecules, like **GLPG2737**, aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1][8]
- Potentiators: These molecules increase the channel open probability (gating) of the CFTR protein that is present at the cell membrane.[8]

**GLPG2737** has been identified as a novel class of corrector.[1] When used in combination with other correctors and a potentiator, it leads to a significant increase in CFTR-mediated chloride currents.[1][9] The synergistic effect of these combination therapies is crucial for achieving clinically meaningful benefits in cystic fibrosis patients.



# Mechanism of CFTR Modulation by GLPG2737 and Potentiators



Click to download full resolution via product page

Figure 1: Mechanism of CFTR Modulation

# **Quantitative Data Presentation**

The following tables summarize the quantitative data for **GLPG2737** from Ussing chamber experiments on F508del/F508del human bronchial epithelial (HBE) cells.



Table 1: Potency of GLPG2737 in F508del/F508del HBE Cells

| Condition                                  | EC50 (nM) | Number of Donors |
|--------------------------------------------|-----------|------------------|
| GLPG2737 alone                             | 497 ± 189 | 3                |
| GLPG2737 + 0.15 μM<br>GLPG2222 (Corrector) | 18 ± 6    | 4                |

Data represents the mean ± standard error of the mean.[9][10]

Table 2: Effect of GLPG2737 Combinations on CFTR Function (Short-Circuit Current - Isc)

| Chronic Treatment (24h)                 | Acute Addition                               | Change in Isc (μΑ/cm²) |
|-----------------------------------------|----------------------------------------------|------------------------|
| DMSO                                    | Forskolin (10 μM)                            | ~1                     |
| GLPG2222 (0.15 μM)                      | Forskolin (10 μM)                            | ~5                     |
| GLPG2737 (1 μM)                         | Forskolin (10 μM)                            | ~0                     |
| GLPG2222 (0.15 μM) +<br>GLPG2737 (1 μM) | Forskolin (10 μM)                            | ~2                     |
| DMSO                                    | Forskolin (10 μM) -><br>Potentiator (1.5 μM) | ~15                    |
| GLPG2222 (0.15 μM)                      | Forskolin (10 μM) -><br>Potentiator (1.5 μM) | ~25                    |
| GLPG2737 (1 μM)                         | Forskolin (10 μM) -><br>Potentiator (1.5 μM) | ~40                    |
| GLPG2222 (0.15 μM) +<br>GLPG2737 (1 μM) | Forskolin (10 μM) -><br>Potentiator (1.5 μM) | ~60                    |

Values are approximate based on graphical data presented in the cited literature and are intended for illustrative purposes.[9]

# **Experimental Protocols**



This section provides a detailed protocol for conducting Ussing chamber experiments to evaluate the effect of **GLPG2737** on CFTR function in primary HBE cells.

#### **Cell Culture**

- Cell Source: Primary human bronchial epithelial cells are isolated from lungs of donors with the F508del/F508del genotype.[9]
- Culture Substrate: Cells are cultured on type IV collagen-coated polycarbonate Transwell supports (e.g., Millicell, 12 mm diameter, 0.4 μm pore size).[9]
- Culture Conditions: Cells are maintained at an air-liquid interface for 18-25 days to allow for differentiation into a polarized epithelium.[9]

# **Ussing Chamber Assay Protocol**

- Compound Incubation:
  - Treat the differentiated HBE cells with the desired concentrations of GLPG2737 and any combination compounds (e.g., other correctors) for 24 hours. The compounds should be added to the culture medium on the basolateral side.[9]
- Ussing Chamber Setup:
  - Mount the Transwell supports containing the HBE cell monolayers into Ussing chambers (e.g., from Physiologic Instruments).[9][11][12]
  - Maintain the temperature at 37°C throughout the experiment.[9]
- Buffer Composition:
  - Basolateral Buffer: NaCl-Ringer solution (120 mM NaCl, 25 mM NaHCO3, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.8 mM KH2PO4, 0.8 mM K2HPO4, 5 mM glucose, pH 7.4).[9]
  - Apical Buffer: A low-chloride Ringer solution is used to create a chloride gradient, which enhances the CFTR-mediated current. This can be achieved by replacing NaCl with sodium gluconate.[9][13]



- Electrophysiological Recordings:
  - Measure the transepithelial short-circuit current (Isc) using a voltage clamp amplifier.[14]
  - Allow the baseline Isc to stabilize.
- Sequential Drug Additions:
  - Amiloride: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.[5][13]
  - Forskolin (FSK): Add forskolin (e.g., 10 μM) to the apical side to raise intracellular cAMP levels and activate CFTR channels.[5][9]
  - Potentiator: Subsequently, add a potentiator (e.g., GLPG2451 at 1.5 μM) to the apical side to maximally stimulate the CFTR channels that have been trafficked to the membrane.
  - CFTR Inhibitor: At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is CFTR-dependent.[5]
- Data Analysis:
  - The change in Isc (ΔIsc) following the addition of forskolin and the potentiator is a measure of CFTR activity.[10]





Click to download full resolution via product page

Figure 2: Ussing Chamber Workflow



### Conclusion

**GLPG2737** is a valuable research tool for investigating the correction of F508del-CFTR. The Ussing chamber assay is a robust method for quantifying the functional rescue of CFTR by **GLPG2737**, particularly in combination with other modulators. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of cystic fibrosis drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. protocols.io [protocols.io]







- 13. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings PMC [pmc.ncbi.nlm.nih.gov]
- 14. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing GLPG2737 in Ussing Chamber Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570882#using-glpg2737-in-ussing-chamber-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com